Cas no 1895178-36-5 (tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate)

Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its key structural features—a reactive formyl group and a protected amine—facilitate selective functionalization, making it valuable for constructing complex molecular frameworks. The tert-butyl carbamate (Boc) group enhances stability during synthetic transformations, while the pyrazole core offers opportunities for further derivatization. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules. Its well-defined reactivity and compatibility with standard synthetic protocols underscore its utility as a building block in research and industrial applications.
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate structure
1895178-36-5 structure
商品名:tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
CAS番号:1895178-36-5
MF:C11H17N3O3
メガワット:239.270982503891
CID:6573720
PubChem ID:117274278

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 1895178-36-5
    • EN300-6963366
    • tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
    • インチ: 1S/C11H17N3O3/c1-7-8(6-15)9(14(5)13-7)12-10(16)17-11(2,3)4/h6H,1-5H3,(H,12,16)
    • InChIKey: GTFJPDMXONIIGL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=C(C=O)C(C)=NN1C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 239.12699141g/mol
  • どういたいしつりょう: 239.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 73.2Ų

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6963366-0.1g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
0.1g
$1421.0 2025-03-12
Enamine
EN300-6963366-0.25g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
0.25g
$1485.0 2025-03-12
Enamine
EN300-6963366-1.0g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
1.0g
$1615.0 2025-03-12
Enamine
EN300-6963366-2.5g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
2.5g
$3165.0 2025-03-12
Enamine
EN300-6963366-0.05g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
0.05g
$1356.0 2025-03-12
Enamine
EN300-6963366-0.5g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
0.5g
$1550.0 2025-03-12
Enamine
EN300-6963366-10.0g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
10.0g
$6943.0 2025-03-12
Enamine
EN300-6963366-5.0g
tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate
1895178-36-5 95.0%
5.0g
$4683.0 2025-03-12

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate 関連文献

tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamateに関する追加情報

Introduction to Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate (CAS No. 1895178-36-5)

Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate, with the chemical formula C12H15N3O3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and utility in drug development. The presence of both a formyl group and a carbamate moiety in its structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 1895178-36-5 provides a unique identifier for this compound, facilitating its recognition in scientific literature, patents, and regulatory databases. Its molecular structure features a tert-butyl group, which enhances the lipophilicity of the molecule, improving its solubility in organic solvents and potentially enhancing its bioavailability when used in pharmaceutical formulations. The pyrazole core is further substituted with a 4-formyl group and a 1,3-dimethyl substitution, which are critical for its role as a synthetic building block.

In recent years, pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific arrangement of functional groups in Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate makes it particularly interesting for medicinal chemists seeking to develop novel therapeutic agents. The formyl group can participate in condensation reactions with nucleophiles, while the carbamate moiety can be further modified through hydrolysis or amidation to introduce additional functional diversity.

One of the most compelling applications of this compound is in the synthesis of protease inhibitors, which are crucial for treating diseases such as HIV/AIDS and cancer. Proteases are enzymes that play a key role in various physiological processes, including viral replication and tumor growth. By designing molecules that specifically inhibit these enzymes, researchers can develop effective treatments. The reactivity of the formyl group in Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate allows for the facile introduction of linkers or other pharmacophores that can enhance binding affinity to target proteases.

Recent advancements in computational chemistry have also highlighted the potential of this compound as a scaffold for drug discovery. Molecular docking studies have demonstrated that derivatives of this compound can interact with various protein targets with high specificity. For instance, modifications at the tert-butyl group or the pyrazole core have been shown to improve binding interactions with enzymes such as caspase-3 and matrix metalloproteinases (MMPs). These findings suggest that further optimization of this scaffold could lead to the development of next-generation therapeutics.

The synthesis of Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the condensation of 1-methylpyrazole with formic acid derivatives followed by carbamate formation using di tert-butyl dicarbonate (Boc2O). This approach leverages well-established reaction protocols and ensures high yield and purity suitable for pharmaceutical applications.

In addition to its role in drug development, this compound has been explored as a component in materials science. The unique electronic properties of pyrazole derivatives make them attractive for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The presence of both polar functional groups enhances intermolecular interactions, potentially leading to improved material performance.

The growing interest in green chemistry has also influenced the synthesis of Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate. Researchers are increasingly adopting solvent-free conditions or using biodegradable solvents to minimize environmental impact. Additionally, catalytic methods that reduce waste and energy consumption are being developed to make the production process more sustainable.

From a regulatory perspective, compounds like Tert-butyl N-(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)carbamate must meet stringent quality standards before they can be used in pharmaceuticals or other commercial applications. This includes rigorous testing for purity, stability, and toxicity. Good Manufacturing Practices (GMP) ensure that these compounds are produced consistently and safely under controlled conditions.

The future prospects for this compound remain promising as research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel therapeutics and advanced materials based on pyrazole derivatives.

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